molecular formula C18H21Br2N7O2 B11559589 2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

2,4-dibromo-6-[(E)-{2-[4-(morpholin-4-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11559589
M. Wt: 527.2 g/mol
InChI Key: HWEPZPPYNQRRKI-SRZZPIQSSA-N
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Description

2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine atoms and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps. The starting materials often include phenol derivatives and triazine compounds. The reaction conditions may involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) to introduce bromine atoms into the phenol ring. The triazine ring is then introduced through a series of condensation reactions with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could yield various substituted phenol derivatives.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL involves its interaction with specific molecular targets. The phenol and triazine groups can interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromophenol: A simpler compound with only bromine substitutions on the phenol ring.

    6-(Morpholin-4-yl)-1,3,5-triazine: A compound with a triazine ring and a morpholine group.

    4-(Pyrrolidin-1-yl)-1,3,5-triazine: A compound with a triazine ring and a pyrrolidine group.

Uniqueness

2,4-DIBROMO-6-[(E)-{2-[4-(MORPHOLIN-4-YL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is unique due to its combination of bromine-substituted phenol and triazine ring with morpholine and pyrrolidine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C18H21Br2N7O2

Molecular Weight

527.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H21Br2N7O2/c19-13-9-12(15(28)14(20)10-13)11-21-25-16-22-17(26-3-1-2-4-26)24-18(23-16)27-5-7-29-8-6-27/h9-11,28H,1-8H2,(H,22,23,24,25)/b21-11+

InChI Key

HWEPZPPYNQRRKI-SRZZPIQSSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C(=CC(=C3)Br)Br)O)N4CCOCC4

Origin of Product

United States

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